4-Hydroxy-4-(4-methylphenyl)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

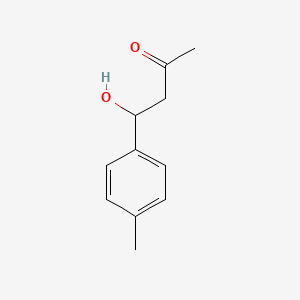

4-Hydroxy-4-(4-methylphenyl)butan-2-one is a β-hydroxy ketone derivative characterized by a hydroxyl group and a 4-methylphenyl substituent at the C4 position of the butan-2-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-4-(4-methylphenyl)butan-2-one can be synthesized through several methods. One common synthetic route involves the reaction between p-tolualdehyde and acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds via an aldol condensation, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of cetyl trimethyl ammonium bromide (CTAB) as a surfactant in an aqueous micellar solution can facilitate the aldol reaction, leading to higher yields .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(4-methylphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methylbenzoylacetone

Reduction: 4-Hydroxy-4-(4-methylphenyl)butanol

Substitution: 4-Chloro-4-(4-methylphenyl)butan-2-one

Scientific Research Applications

4-Hydroxy-4-(4-methylphenyl)butan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceutical intermediates.

Industry: It is employed in the production of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor for the synthesis of active metabolites that interact with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and synthetic behavior of 4-Hydroxy-4-(4-methylphenyl)butan-2-one can be contextualized by comparing it to compounds with varying aryl substituents:

Physicochemical Properties

- Lipophilicity and Solubility : Methyl and nitro substituents increase lipophilicity compared to unsubstituted or hydroxylated analogs. Computational studies on 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) reveal a logP of ~1.7 and moderate aqueous solubility, trends likely applicable to the methyl-substituted derivative .

- Metabolic Stability : The methyl group in this compound may slow hepatic conjugation (e.g., glucuronidation) compared to hydroxylated analogs like raspberry ketone, which undergoes rapid phase II metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-4-(4-methylphenyl)butan-2-one, and what are their key intermediates?

- The compound is typically synthesized via aldol condensation between 4-methylacetophenone and formaldehyde under basic conditions. Key intermediates include enolate formation of the ketone, followed by nucleophilic attack on formaldehyde. Reaction optimization may involve temperature control (0–5°C) and catalysts like NaOH or KOH . Alternative routes include Claisen-Schmidt reactions using substituted benzaldehydes, with purification via recrystallization (e.g., ethanol/water mixtures) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- NMR spectroscopy (¹H and ¹³C) is essential for verifying the hydroxy and methylphenyl groups. For example:

- ¹H NMR: A singlet at δ 1.5–1.7 ppm (C-OH proton), aromatic protons at δ 7.2–7.4 ppm.

- X-ray crystallography resolves stereochemistry and hydrogen-bonding networks, as demonstrated in related compounds like 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Miscible in polar solvents (ethanol, DMSO) but poorly soluble in hexane. Aqueous solubility is pH-dependent due to the hydroxyl group .

- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 2–8°C in amber vials. Stability tests via TLC or HPLC are recommended monthly .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (proline derivatives) to enhance enolate formation efficiency.

- Solvent effects : Compare yields in aprotic (THF) vs. protic (EtOH) solvents. Polar aprotic solvents may reduce side reactions like dimerization .

- In-situ monitoring : Use FT-IR to track carbonyl group consumption (C=O stretch at ~1700 cm⁻¹) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or oxidation reactions?

- The α,β-unsaturated ketone moiety facilitates Michael addition with amines or thiols. Computational studies (DFT) predict regioselectivity at the β-carbon due to electron-withdrawing effects of the methylphenyl group .

- Oxidation pathways : Under strong oxidizing agents (e.g., KMnO₄), the hydroxyl group may form a ketone derivative, requiring controlled conditions to avoid over-oxidation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

- Variable analysis : Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₶) or tautomerism. Compare data with computed NMR spectra (e.g., Gaussian) for validation .

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., dehydration products like 4-(4-methylphenyl)but-3-en-2-one) .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- Antimicrobial assays : Perform broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent blanks .

- Antioxidant testing : Use DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid. Structural analogs with nitro groups show enhanced activity, suggesting SAR studies .

Properties

CAS No. |

135689-01-9 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-hydroxy-4-(4-methylphenyl)butan-2-one |

InChI |

InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6,11,13H,7H2,1-2H3 |

InChI Key |

APHJOOVAEFILGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.